molecular formula C25H21N3O5 B5418844 (4E)-4-{3-methoxy-2-[(4-nitrobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-{3-methoxy-2-[(4-nitrobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B5418844
M. Wt: 443.5 g/mol
InChI Key: NYSOXCBFONKQLW-PXLXIMEGSA-N
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Description

(4E)-4-{3-methoxy-2-[(4-nitrobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes methoxy, nitrobenzyl, and pyrazolone groups

Properties

IUPAC Name

(4E)-4-[[3-methoxy-2-[(4-nitrophenyl)methoxy]phenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O5/c1-17-22(25(29)27(26-17)20-8-4-3-5-9-20)15-19-7-6-10-23(32-2)24(19)33-16-18-11-13-21(14-12-18)28(30)31/h3-15H,16H2,1-2H3/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSOXCBFONKQLW-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=C(C(=CC=C2)OC)OCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=C(C(=CC=C2)OC)OCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{3-methoxy-2-[(4-nitrobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps:

    Formation of the pyrazolone core: This can be achieved through the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions to form 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one.

    Introduction of the benzylidene group: The pyrazolone derivative is then reacted with 3-methoxy-2-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide to form the benzylidene derivative.

    Attachment of the nitrobenzyl group: Finally, the benzylidene derivative is reacted with 4-nitrobenzyl bromide in the presence of a base like potassium carbonate to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{3-methoxy-2-[(4-nitrobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The methoxy and nitrobenzyl groups can be oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4E)-4-{3-methoxy-2-[(4-nitrobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its unique structural features.

    Materials Science: Use in the development of organic electronic materials and sensors.

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (4E)-4-{3-methoxy-2-[(4-nitrobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, potentially leading to therapeutic effects. The methoxy and benzylidene groups may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: Shares the benzylidene structure but lacks the pyrazolone core.

    4-Nitrobenzoic acid: Contains the nitrobenzyl group but lacks the methoxy and pyrazolone groups.

    Benzocaine: Contains an ester group similar to the methoxy group but lacks the nitrobenzyl and pyrazolone groups.

Uniqueness

(4E)-4-{3-methoxy-2-[(4-nitrobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its combination of methoxy, nitrobenzyl, and pyrazolone groups, which confer distinct chemical and biological properties not found in the similar compounds listed above.

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